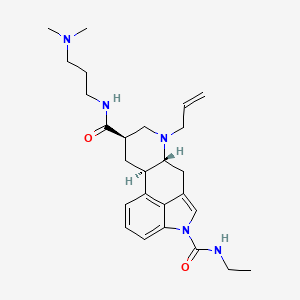

N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-

説明

European Pharmacopoeia (EP) Impurity B of Cabergoline

作用機序

Target of Action

Cabergoline Impurity B, also known as N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-, primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion by the anterior pituitary gland .

Mode of Action

Cabergoline Impurity B acts as a dopamine receptor agonist . It mimics the effects of dopamine, a neurotransmitter, by binding to dopamine D2 receptors . This binding inhibits prolactin secretion, leading to a decrease in the levels of this hormone .

Biochemical Pathways

The action of Cabergoline Impurity B affects several biochemical pathways. The most significant of these is the prolactin secretion pathway . By acting as a dopamine receptor agonist, Cabergoline Impurity B inhibits the secretion of prolactin, a hormone that stimulates milk production . Additionally, it has been suggested that Cabergoline Impurity B may influence the Mitogen-Activated Protein Kinase (MAPK) pathway .

Pharmacokinetics

The pharmacokinetics of Cabergoline Impurity B involve several processes, including absorption, distribution, metabolism, and excretion (ADME). Following oral administration, peak plasma concentrations of Cabergoline Impurity B are reached within 2-3 hours . The compound is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Cytochrome P450-mediated metabolism is minimal . Less than 4% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Cabergoline Impurity B’s action primarily involve the inhibition of prolactin secretion . This results in a decrease in the levels of prolactin, which can help manage conditions associated with hyperprolactinemia . Additionally, there is evidence suggesting that Cabergoline Impurity B may increase stromal fibrosis .

Action Environment

The action, efficacy, and stability of Cabergoline Impurity B can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of Cabergoline Impurity B . Furthermore, the compound’s action may be affected by the physiological state of the individual, such as the presence of liver or kidney disease . .

生物活性

N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, commonly referred to as (8beta)-ergoline, is a synthetic compound belonging to the ergoline family. This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the biological activity of (8beta)-ergoline, focusing on its interactions with various receptors, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C26H37N5O2

- Molecular Weight : 433.60 g/mol

- Structural Characteristics : The compound contains a dimethylamino group and an ethyl group attached to the ergoline core, which is known for its diverse pharmacological properties.

(8beta)-ergoline primarily interacts with several neurotransmitter receptors, including:

- Dopamine Receptors : It has been shown to act as a partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions.

- Serotonin Transporter (SERT) : Studies indicate that (8beta)-ergoline may modulate serotonin levels by interacting with SERT, potentially affecting mood and anxiety disorders .

Table 1: Receptor Binding Affinities of (8beta)-ergoline

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 19.7 nM | |

| Serotonin Transporter | 30.2 nM | |

| Other Neurotransmitter | TBD | TBD |

Biological Activity and Pharmacological Effects

The biological activity of (8beta)-ergoline encompasses several key pharmacological effects:

- Antidepressant Effects : Due to its interaction with SERT and potential modulation of serotonin levels, (8beta)-ergoline may exhibit antidepressant-like effects, similar to selective serotonin reuptake inhibitors (SSRIs).

- Dopaminergic Modulation : Its partial agonistic action at D2 receptors suggests a role in modulating dopaminergic pathways, which could be beneficial in treating conditions such as Parkinson’s disease or schizophrenia.

- Neuroprotective Properties : Preliminary studies suggest that ergolines may have neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammation.

Study 1: Antidepressant-Like Activity

A study conducted on animal models showed that administration of (8beta)-ergoline resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve enhanced serotonergic transmission through SERT inhibition.

Study 2: Dopaminergic Activity

In vitro assays demonstrated that (8beta)-ergoline could stimulate D2 receptor-mediated signaling pathways, leading to increased cAMP levels. This suggests its potential utility in conditions characterized by dopaminergic dysfunction.

特性

IUPAC Name |

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)/t19-,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQIOIBAVPLXLF-KJXAQDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168119 | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166533-36-4 | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166533364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-ERGOLINE-1,8-DICARBOXAMIDE, (8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCV6MB85B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。